N-(cyclohexylmethyl)-3-methyl-N-pyridin-2-yltriazolo[4,5-b]pyridine-6-carboxamide
Description
Reactants: Triazolopyridine intermediate, cyclohexylmethylamine
Conditions: Amidation reaction, typically using coupling agents like EDCI or DCC
Product: N-(cyclohexylmethyl)-3-methyl-N-pyridin-2-yltriazolo[4,5-b]pyridine-6-carboxamide
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.
Properties
IUPAC Name |
N-(cyclohexylmethyl)-3-methyl-N-pyridin-2-yltriazolo[4,5-b]pyridine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O/c1-24-18-16(22-23-24)11-15(12-21-18)19(26)25(17-9-5-6-10-20-17)13-14-7-3-2-4-8-14/h5-6,9-12,14H,2-4,7-8,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZAYQUDZVKTFDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=N2)C(=O)N(CC3CCCCC3)C4=CC=CC=N4)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclohexylmethyl)-3-methyl-N-pyridin-2-yltriazolo[4,5-b]pyridine-6-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the triazolopyridine core. This can be achieved through a cyclization reaction involving a pyridine derivative and a suitable azide compound under thermal or catalytic conditions.
-
Step 1: Formation of Triazolopyridine Core
Reactants: Pyridine derivative, azide compound
Conditions: Thermal cyclization or catalysis using copper(I) catalysts
Product: Triazolopyridine intermediate
Chemical Reactions Analysis
Types of Reactions
N-(cyclohexylmethyl)-3-methyl-N-pyridin-2-yltriazolo[4,5-b]pyridine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(cyclohexylmethyl)-3-methyl-N-pyridin-2-yltriazolo[4,5-b]pyridine-6-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(cyclohexylmethyl)-3-methyl-N-pyridin-2-yltriazolo[4,5-b]pyridine-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole and pyridine rings play a crucial role in these interactions, often forming hydrogen bonds or hydrophobic interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(cyclohexylmethyl)-3-methyl-N-pyridin-2-yltriazolo[4,5-b]pyridine-6-carboxamide
- N-(cyclohexylmethyl)-3-methyl-N-pyridin-2-yltriazolo[4,5-b]pyridine-6-carboxylate
- N-(cyclohexylmethyl)-3-methyl-N-pyridin-2-yltriazolo[4,5-b]pyridine-6-sulfonamide
Uniqueness
The unique structure of this compound, particularly the combination of the triazole and pyridine rings with a carboxamide group, distinguishes it from other similar compounds. This structure confers specific chemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
